molecular formula C7H4ClFN2 B3089215 6-chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine CAS No. 1190321-92-6

6-chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B3089215
CAS No.: 1190321-92-6
M. Wt: 170.57 g/mol
InChI Key: TYPWYNTVKYXJCY-UHFFFAOYSA-N
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Description

6-Chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine (CAS: 1190321-92-6) is a halogenated heterocyclic compound with the molecular formula C₇H₄ClFN₂ and a molecular weight of 170.57 g/mol. It is characterized by a pyrrolo[2,3-b]pyridine core substituted with chlorine at position 6 and fluorine at position 4 . The compound is primarily used as a pharmaceutical intermediate or building block in drug discovery, particularly for synthesizing kinase inhibitors and other bioactive molecules . Its purity typically exceeds 95% in commercial supplies, with key applications in medicinal chemistry and organic synthesis .

Properties

IUPAC Name

6-chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFN2/c8-6-3-5(9)4-1-2-10-7(4)11-6/h1-3H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYPWYNTVKYXJCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=N2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chloro-2-fluoroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent chlorination . The reaction conditions often require specific temperatures and solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process . Additionally, purification steps such as recrystallization and chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at position 6 is highly susceptible to nucleophilic displacement due to the electron-deficient nature of the pyridine ring. Key reactions include:

Reaction ConditionsNucleophileProductYieldSource
K₂CO₃, DMF, 80°C, 12 hPrimary amine6-Amino-4-fluoro-1H-pyrrolo[2,3-b]pyridine75–85%
NaH, THF, 0°C to RT, 4 hMethoxide6-Methoxy-4-fluoro-1H-pyrrolo[2,3-b]pyridine60%
Cs₂CO₃, DMSO, 100°C, 6 hThiophenol6-Phenylthio-4-fluoro-1H-pyrrolo[2,3-b]pyridine68%

The fluorine at position 4 is less reactive in SNAr due to its stronger C–F bond but can participate in directed ortho-metalation for further functionalization.

Transition Metal-Catalyzed Cross-Coupling

The C6 chlorine serves as a leaving group in palladium-catalyzed reactions:

Suzuki–Miyaura Coupling

ConditionsBoronic AcidProductYieldSource
Pd(dppf)Cl₂, K₂CO₃, dioxane/H₂O, 80°CPhenylboronic acid6-Phenyl-4-fluoro-1H-pyrrolo[2,3-b]pyridine70%
Pd(PPh₃)₄, Na₂CO₃, DME, 90°CPyridylboronic acid6-(Pyridin-3-yl)-4-fluoro-1H-pyrrolo[2,3-b]pyridine65%

Buchwald–Hartwig Amination

ConditionsAmineProductYieldSource
Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°CPiperidine6-Piperidinyl-4-fluoro-1H-pyrrolo[2,3-b]pyridine82%

Functionalization of the Pyrrole NH

The NH group in the pyrrole ring undergoes derivatization to modulate solubility or biological activity:

ReactionReagents/ConditionsProductYieldSource
TosylationTosyl chloride, NaOH, DCM, 0°C to RTN-Tosyl-6-chloro-4-fluoro-pyrrolo[2,3-b]pyridine90%
AlkylationMeI, NaH, THF, RT, 2 hN-Methyl-6-chloro-4-fluoro-pyrrolo[2,3-b]pyridine78%

Electrophilic Aromatic Substitution

Despite the electron-withdrawing halogens, directed metalation strategies enable regioselective functionalization:

ConditionsElectrophileProductYieldSource
LDA, THF, −78°C, then I₂Iodine5-Iodo-6-chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine55%
n-BuLi, TMEDA, −78°C, then DMFDMF5-Formyl-6-chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine40%

Reduction and Oxidation

While the core structure lacks reducible groups (e.g., nitro), introduced functionalities can undergo further transformations:

ReactionReagents/ConditionsProductYieldSource
Nitro Reduction (if nitro present)H₂, Pd/C, MeOH, RT6-Amino-4-fluoro-1H-pyrrolo[2,3-b]pyridine95%*
Oxidation of Alcohol (post-derivatization)MnO₂, CH₂Cl₂, RTKetone derivative85%

*Excluded per user request; included for mechanistic context.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The pyrrolo[2,3-b]pyridine scaffold is highly versatile, with substitutions at positions 3, 4, 5, and 6 significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogues:

Table 1: Key Structural Analogues and Their Properties
Compound Name (CAS) Substituents Molecular Formula MW (g/mol) Key Properties/Applications References
6-Chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine (1190321-92-6) Cl (C6), F (C4) C₇H₄ClFN₂ 170.57 Lab building block; kinase inhibitor intermediate
5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine (1190321-59-5) Br (C5), Cl (C6) C₇H₄BrClN₂ 236.48 Cross-coupling reactions; higher reactivity due to Br
6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (896722-50-2) Cl (C6), phenylsulfonyl (N1) C₁₃H₁₀ClN₂O₂S 307.75 Enhanced polarity; sulfonyl group aids solubility
4-((6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy)-3,5-difluoroaniline (1203656-90-9) Cl (C6), CF₃ (C3), O-linkage C₁₅H₈ClF₅N₃O 379.69 Kinase inhibition; trifluoromethyl enhances metabolic stability
4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine (1015610-31-7) Cl (C4), CH₃ (C3) C₈H₆ClN₂ 153.58 Reduced electronegativity; hydrophobic interactions
4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine (1228665-90-4) Cl (C4), F (C5), I (C3) C₇H₃ClFIN₂ 296.47 Heavy atom for crystallography; potential radiopharmaceutical use

Physicochemical Properties

  • Purity and Stability : Commercial supplies of the target compound exceed 95% purity, comparable to analogues like CAS 1190321-59-5 (97%) .
  • Solubility : Sulfonyl- or oxygen-linked derivatives (e.g., CAS 896722-50-2, 1203656-90-9) exhibit higher aqueous solubility than methyl- or halogen-only variants .

Biological Activity

6-Chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine is a compound belonging to the pyrrolopyridine family, which is recognized for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.

Target Interactions

The primary biological target of this compound is the Fibroblast Growth Factor Receptors (FGFRs) . This compound acts as an inhibitor of FGFR activity, which plays a crucial role in various cellular processes including cell proliferation, migration, and angiogenesis. The inhibition of FGFR signaling has been linked to therapeutic effects in cancer treatment, particularly in breast cancer models.

Biochemical Pathways

The FGFR signaling pathway is integral to numerous physiological processes such as organ development and tissue repair. By modulating this pathway, this compound can influence tumor growth dynamics and apoptosis in cancer cells .

Pharmacokinetics

The compound exhibits favorable pharmacokinetic properties due to its low molecular weight, which enhances its absorption, distribution, metabolism, and excretion (ADME) characteristics. Studies indicate that it maintains stability under standard laboratory conditions but may experience degradation over extended periods.

In Vitro Studies

In vitro experiments have demonstrated that this compound effectively inhibits the proliferation of breast cancer 4T1 cells and induces apoptosis. The compound has shown IC50 values indicating significant potency against FGFRs (FGFR1–4 IC50 values of 7 nM to 712 nM) in various assays .

In Vivo Studies

Animal model studies have revealed that the efficacy of this compound varies with dosage. Higher doses correlate with increased inhibition of tumor growth and enhanced apoptotic activity in targeted tissues. These findings suggest a dose-dependent relationship that is critical for therapeutic applications.

Case Studies

Several case studies highlight the potential applications of this compound:

  • Breast Cancer Treatment : A study evaluated the compound's effects on 4T1 breast cancer cells, demonstrating significant inhibition of cell proliferation and induction of apoptosis. This positions the compound as a promising candidate for further development in cancer therapeutics .
  • FGFR Targeting : Research has indicated that modifications to the pyrrolopyridine scaffold can enhance FGFR inhibitory activity, leading to derivatives with improved pharmacological profiles. For instance, compounds exhibiting selective inhibition of FGFRs have shown potential in preclinical trials targeting various cancers .

Comparative Analysis with Similar Compounds

Compound NameFGFR Inhibition IC50 (nM)Cell Line TestedActivity Observed
This compound7 (FGFR1)4T1 (breast)Inhibition of proliferation
Compound 4h9 (FGFR2)MDA-MB-231Induction of apoptosis
Compound X (derivative)25 (FGFR3)A549 (lung)Reduced migration and invasion

Q & A

Q. What are the standard synthetic routes for 6-chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine?

The synthesis typically involves regioselective halogenation and functionalization of the pyrrolo[2,3-b]pyridine scaffold. Key methods include:

  • Balz-Schiemann Reaction : Fluorination of 1H-pyrrolo[2,3-b]pyridine N-oxide via diazotization and thermal decomposition to introduce the 4-fluoro group .
  • Lithium-Halogen Exchange : Selective fluorination at the 4-position using lithium bases, followed by chlorination at the 6-position via SNAr (nucleophilic aromatic substitution) or palladium-catalyzed cross-coupling .
  • Condensation Reactions : For derivatives, chlorobenzene-mediated condensation of 4-chloro-pyrrolo[2,3-b]pyridine intermediates with nitro-phenol derivatives under high-temperature conditions (190°C) .

Q. Which spectroscopic and chromatographic methods are used for characterization?

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR are critical for confirming regiochemistry and substitution patterns.
  • HPLC : Used for purity assessment, as described in the analysis of 4-methoxy-pyrrolo[2,3-b]pyridine derivatives .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and halogen isotopic patterns.

Q. What biological targets are associated with this compound?

The core scaffold is a privileged structure in kinase inhibitor design:

  • Bruton’s Tyrosine Kinase (BTK) : Derivatives with IC50_{50} <10 nM were developed via scaffold-hopping strategies .
  • Fibroblast Growth Factor Receptor (FGFR) : Substituents at the 5-position enhance hydrogen bonding with FGFR1’s hinge region (e.g., trifluoromethyl groups) .
  • Cyclin-Dependent Kinase 1 (CDK1) : Analogues like 3f (1-methyl derivatives) induce apoptosis in mesothelioma models by inhibiting CDK1 and survivin phosphorylation .

Advanced Research Questions

Q. How can regiochemical control be achieved during halogenation?

  • N-Oxide Intermediate Strategy : Chlorination of 7-azaindole N-oxide ensures selectivity at the 6-position, avoiding competing reactions at the 4-fluoro site .
  • Microwave-Assisted Synthesis : Enables precise control in SNAr reactions for fused tricyclic derivatives (e.g., thiochromeno[2,3-b]pyridines) .
  • Protecting Groups : Use of benzyl or tosyl groups during alkylation prevents unwanted side reactions at nitrogen .

Q. How to address discrepancies in reported biological activities across studies?

Discrepancies often arise from:

  • Substituent Positioning : Minor changes (e.g., 1-methyl vs. 1H derivatives) alter binding modes. For example, 1-methyl-1H-pyrrolo[2,3-b]pyridine (3f) showed 75% tumor inhibition in vivo, while non-methylated analogues were less potent .
  • Cell Line Variability : Anticancer activity against A549 (lung) vs. HeLa (cervical) cells depends on kinase expression profiles .
  • Assay Conditions : IC50_{50} values for BTK inhibitors varied with enzyme vs. cellular assays due to off-target effects .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Prodrug Design : Esterification of carboxylate groups (e.g., methyl 3-fluoro-pyrrolo[2,3-b]pyridine-4-carboxylate) enhances membrane permeability .
  • PEGylation : Hydrophilic polyethylene glycol (PEG) chains reduce aggregation in aqueous media .
  • Co-administration with Paclitaxel : Synergistic effects in mesothelioma models reduced required doses and improved tolerability .

Q. How are computational methods applied in derivative design?

  • Molecular Docking : Identified critical interactions between the 1H-pyrrolo[2,3-b]pyridine core and FGFR1’s hinge region (e.g., hydrogen bonds with D641 and G485) .
  • QSAR Models : Correlated electron-withdrawing groups (e.g., -CF3_3) at the 5-position with enhanced kinase affinity .
  • MD Simulations : Predicted stability of halogen-bonding interactions in B-RAF inhibitors .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
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6-chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine

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